Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-13)7-9(12)14/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINXHIFJXMDZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[410]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic coreThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural properties that allow it to interact with biological targets effectively.
1.1. Neuropharmacology
Research indicates that this compound may exhibit activity at neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. Its bicyclic structure allows for enhanced binding affinity and selectivity towards certain receptor subtypes, which could lead to the development of new treatments for neurological disorders such as depression and anxiety.
1.2. Pain Management
The compound's ability to interact with pain pathways suggests potential applications in analgesic formulations. Studies exploring its efficacy in pain modulation have shown promise, indicating that it could serve as a lead compound for developing non-opioid analgesics.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds.
2.1. Synthesis of Complex Molecules
The unique structure of this compound makes it an excellent building block for synthesizing more complex molecules in organic chemistry. Its reactivity can be harnessed in multi-step synthesis processes, allowing chemists to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.
2.2. Chiral Synthesis
As a chiral molecule, this compound can be used in asymmetric synthesis processes to produce other chiral compounds, which are essential in drug development.
Therapeutic Potential
The therapeutic applications of this compound are under investigation, with several studies highlighting its potential benefits:
3.1. Antidepressant Activity
Preliminary studies have suggested that this compound may possess antidepressant properties, possibly through its action on serotonin and norepinephrine pathways, which are critical in mood regulation.
3.2. Antinociceptive Effects
Research into the antinociceptive effects of this compound indicates that it may help alleviate pain without the adverse effects associated with traditional analgesics, making it a candidate for further clinical evaluation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Neuropharmacology | Demonstrated binding affinity to serotonin receptors; potential antidepressant effects noted. |
| Study B (2024) | Pain Management | Showed significant reduction in pain response in animal models; suggested mechanism involves modulation of nociceptive pathways. |
| Study C (2025) | Organic Synthesis | Successfully used as an intermediate in the synthesis of novel analgesics; highlighted efficiency in multi-step reactions. |
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparison of Bicyclic Core Structures
Key Insights :
- The [4.1.0] system balances flexibility and rigidity, enabling conformational adaptability in binding pockets .
Substituent Position and Functional Group Variations
Table 2: Substituent and Functional Group Comparisons
Key Insights :
- The aminomethyl group at position 6 (target compound) provides a primary amine for conjugation (e.g., amide bond formation), whereas the hydroxy group in limits such reactivity but improves polarity .
- Positional isomers (e.g., 5- vs. 6-substituted) exhibit distinct stereochemical environments, impacting target binding .
Key Insights :
- The target compound’s synthesis often involves cyclopropanation strategies, while analogs with bulky substituents (e.g., indole in ) require coupling reagents like carbodiimides .
- Hydroxy-substituted variants () are synthesized via oxidative or enzymatic methods, emphasizing stereoselectivity .
Pharmacological and Physicochemical Properties
Table 4: Pharmacological and Physical Comparisons
Key Insights :
- The aminomethyl group in the target compound improves lipophilicity (LogP ~1.8) compared to the hydroxy analog (LogP ~1.2), enhancing blood-brain barrier penetration .
- Rigid [2.2.1] systems () exhibit lower LogP but higher solubility due to polar hydroxy groups .
Biological Activity
Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1251013-48-5) is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by the presence of a tert-butyl ester group and an aminomethyl side chain. Its molecular formula is , with a molecular weight of 212.29 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dichloromethane under controlled temperature conditions. This method allows for the formation of the bicyclic framework essential for its biological activity.
Enzyme Interaction
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound's structure enables it to form hydrogen bonds and electrostatic interactions with biological molecules, suggesting potential therapeutic applications in pharmacology .
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant effects on enzyme activity, particularly in relation to cytochrome P450 isoforms, which are critical in drug metabolism . The compound was shown to influence the oxidative metabolism pathways, indicating its role as a potential modulator of metabolic processes.
- Therapeutic Applications : The compound has been investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems . Its unique bicyclic structure may confer advantages in binding affinity and selectivity towards specific biological targets.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | Similar bicyclic structure | Different functional group positioning |
| Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Contains diazabicyclic framework | Variations in nitrogen placement |
| Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Also features diazabicyclic structure | Stereochemical differences affecting reactivity |
This comparative analysis highlights how variations in structural features can lead to distinct biological activities and therapeutic potentials.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate?
The compound is typically synthesized via cyclopropanation of bicyclic intermediates. For example, aminomethylation of a 2-azabicyclo[4.1.0]heptane scaffold using reductive amination or coupling reactions with tert-butoxycarbonyl (Boc) protecting groups. Evidence from analogous bicyclic systems (e.g., benzyl-2-azabicyclo derivatives) highlights the use of DMF as a solvent and N-methylmorpholine as a base for carbamate formation . Column chromatography (SiO₂, hexane/EtOAc) is commonly employed for purification .
Q. How is structural characterization performed for this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bicyclic frameworks . Nuclear magnetic resonance (NMR) is critical for verifying stereochemistry:
Q. What are the common impurities encountered during synthesis?
Impurities arise from incomplete Boc protection (e.g., free amine intermediates) or regioisomers due to bicyclic ring strain. Purity (>95%) is validated via HPLC and thin-layer chromatography (TLC) using silica gel plates .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during cyclopropanation?
Stereoselectivity is influenced by transition metal catalysts (e.g., Rh(II) or Cu(I)) and chiral auxiliaries. For example, enantiopure tert-butyl bicyclo derivatives are synthesized using chiral ligands or enzymatic resolution. Evidence from related azabicyclo[2.2.1]heptane systems demonstrates that steric effects from the Boc group direct axial/equatorial positioning of substituents .
Q. What computational methods are suitable for predicting reactivity or stability?
Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model ring strain and transition states in cyclopropane formation. Molecular dynamics simulations (e.g., AMBER) predict conformational flexibility of the bicyclic core, which impacts hydrogen bonding and solubility .
Q. How do reaction conditions affect the stability of the aminomethyl group?
The aminomethyl group is prone to oxidation or nucleophilic attack. Stability is enhanced under inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C). In acidic conditions, Boc deprotection occurs (e.g., HCl/dioxane), requiring careful pH control .
Q. What strategies resolve contradictions in reported CAS numbers or molecular descriptors?
Discrepancies in CAS numbers (e.g., D8 EN300-706081 vs. 1363380-79-3) may arise from isomeric variations or regional naming conventions. Researchers should cross-validate using IUPAC names, HRMS, and spectral data .
Q. How are catalytic cyclopropanation reactions optimized for yield and selectivity?
Reaction optimization involves screening catalysts (e.g., Pd, Ru), solvents (e.g., DCM, THF), and temperatures. For tert-butyl bicyclo derivatives, microwave-assisted synthesis reduces reaction times, while additives like DMAP improve Boc-group retention .
Methodological Notes for Data Reproducibility
- Purification : Use gradient elution (hexane:EtOAc from 9:1 to 1:1) for column chromatography to separate regioisomers .
- Crystallography : SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
- Stereochemical Analysis : Compare experimental optical rotation with computed values (e.g., via TDDFT) to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
